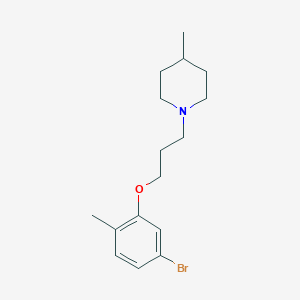![molecular formula C7H8N4OS B1446201 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 1936634-00-2](/img/structure/B1446201.png)
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one includes a thieno[3,2-d][1,2,3]triazine core with an aminoethyl group. The compound’s 1H NMR spectrum shows characteristic peaks for aromatic protons, methyl protons, and methylenic protons .
Chemical Reactions Analysis
The compound’s chemical reactions involve interactions with histamine receptors. In vitro antihistaminic studies showed competitive and non-competitive antagonism. In vivo antihistaminic studies demonstrated protection against preconvulsive dyspnea. The compound exhibits good antihistaminic activity with minimal sedative effects .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound has been used in the synthesis of novel hybrid compounds of thienopyrimidine with triazine and pyrimidine scaffolds . These synthesized compounds were tested for their antimicrobial activity against different strains of bacteria and fungi, and the results obtained showed good to moderate activity with almost all the strains .
Inhibitors of SIRT1, SIRT2, and SIRT3
Thieno[3,2-d]pyrimidine-6-carboxamides have been discovered as potent inhibitors of SIRT1, SIRT2, and SIRT3 . These are important proteins involved in cellular regulation, aging, inflammation, and DNA repair.
Anticancer Applications
The compound has been used in the design and synthesis of new EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often overexpressed in various types of cancer. The biological evaluation showed that the synthesized compound can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Synthesis of Thienopyrimidines
The compound is used in the synthesis of thienopyrimidines . Thienopyrimidines are heterocyclic compounds containing nitrogen and sulfur, which play an important role in drug research due to their strong biological activity .
Synthesis of Triazines
The compound is also used in the synthesis of triazines . Triazines are a class of nitrogen-containing heterocycles. They are used in a variety of applications, including as dyes, reagents in organic synthesis, and as herbicides .
Synthesis of Pyrimidines
The compound is used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have a wide range of applications in medical and material science .
Propiedades
IUPAC Name |
3-(2-aminoethyl)thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-2-3-11-7(12)6-5(9-10-11)1-4-13-6/h1,4H,2-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSUGQPQVHCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=NN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















